molecular formula C19H21N5O2 B2445327 N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1001798-32-8

N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2445327
CAS No.: 1001798-32-8
M. Wt: 351.41
InChI Key: FDCQKMFMKBAOJR-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a pyrazole and pyrimidine ring system

Properties

IUPAC Name

N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-10-18(26)23(19(21-13)24-15(3)9-14(2)22-24)12-17(25)20-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCQKMFMKBAOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethylpyrazole with appropriate alkylating agents.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the cyclization of suitable precursors under acidic or basic conditions.

    Coupling of Pyrazole and Pyrimidine Rings: The two ring systems are then coupled together using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 Value (µM)
MCF7 (Breast Cancer)3.79
A549 (Lung Cancer)26

These values indicate significant inhibitory activity, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its derivatives have demonstrated effectiveness against a range of bacterial strains and fungi, indicating potential applications in treating infectious diseases .

Enzyme Inhibition Studies

In silico studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory processes. For instance, it has been identified as a potential inhibitor of 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes involved in inflammation .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF7 breast cancer cells revealed that it induced apoptosis through the activation of caspase pathways. The research demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against Mycobacterium tuberculosis and other pathogenic bacteria. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-nitroimidazol-1-yl)acetamide
  • Bis(3,5-dimethylpyrazol-1-yl)methane

Uniqueness

N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O2, with a molecular weight of approximately 365.437 g/mol. The compound features a complex structure that includes a benzyl group and a pyrazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H23N5O2
Molecular Weight365.437 g/mol
LogP2.6322
Polar Surface Area48.626 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing pyrazole and pyrimidine derivatives. For instance, derivatives similar to this compound have demonstrated significant efficacy against various viral strains. In particular, compounds with similar structures have shown effectiveness against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV) .

In vitro studies indicated that certain pyrazole derivatives can inhibit viral replication with low cytotoxicity to host cells, making them promising candidates for antiviral drug development. For example, compounds exhibiting an EC50 below 50 µM against HSV have been reported .

Anticancer Activity

The anticancer properties of N-benzyl derivatives have been explored extensively. A study evaluated the cytotoxic effects of related compounds on glioma cell lines, where certain derivatives induced apoptosis and cell cycle arrest . The compound's mechanism involved the inhibition of specific metabolic pathways crucial for cancer cell survival.

Case Study: Glioma Treatment
In a controlled experiment:

  • Compound tested : N-benzyl derivative
  • Cell line used : C6 glioma cells
  • IC50 value : 5.13 µM (more effective than standard drug 5-FU with IC50 of 8.34 µM)

Flow cytometry analysis revealed that the compound significantly induced apoptosis in treated cells .

The biological activity of N-benzyl derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Apoptosis Induction : Many derivatives trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, further contributing to their therapeutic potential .

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